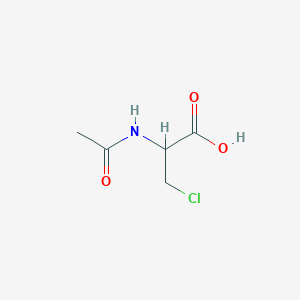
3-Chloro-2-acetamidopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-acetamidopropanoic acid is an organic compound with the molecular formula C₅H₈ClNO₃. It is a derivative of alanine, where the amino group is acetylated and the alpha carbon is substituted with a chlorine atom. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-acetamidopropanoic acid typically involves the chlorination of 2-acetamidopropanoic acid. One common method is the reaction of 2-acetamidopropanoic acid with thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the alpha position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-acetamidopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield 3-chloroalanine.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Products like 3-hydroxy-2-acetamidopropanoic acid or 3-amino-2-acetamidopropanoic acid.
Hydrolysis: 3-chloroalanine.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
3-Chloro-2-acetamidopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-acetamidopropanoic acid involves its interaction with biological molecules. The chlorine atom can act as an electrophile, facilitating nucleophilic substitution reactions with amino acids and proteins. This can lead to modifications in protein structure and function, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloroalanine: Similar structure but lacks the acetamido group.
2-Acetamidopropanoic acid: Similar structure but lacks the chlorine atom.
3-Hydroxy-2-acetamidopropanoic acid: Similar structure but has a hydroxyl group instead of a chlorine atom.
Uniqueness
3-Chloro-2-acetamidopropanoic acid is unique due to the presence of both the chlorine atom and the acetamido group, which confer distinct reactivity and biological properties. This combination allows for specific interactions with biological molecules and makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H8ClNO3 |
|---|---|
Poids moléculaire |
165.57 g/mol |
Nom IUPAC |
2-acetamido-3-chloropropanoic acid |
InChI |
InChI=1S/C5H8ClNO3/c1-3(8)7-4(2-6)5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10) |
Clé InChI |
XANBGXXYELHFIS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CCl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


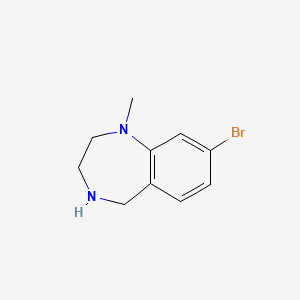

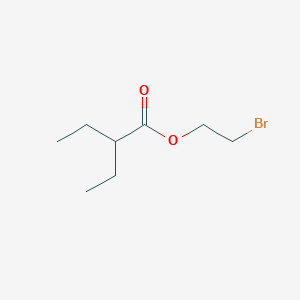


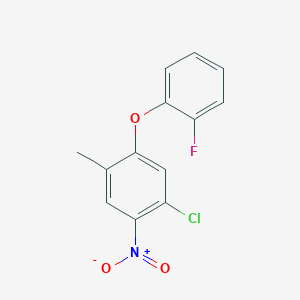
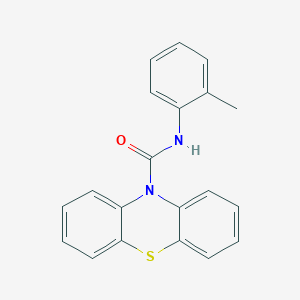
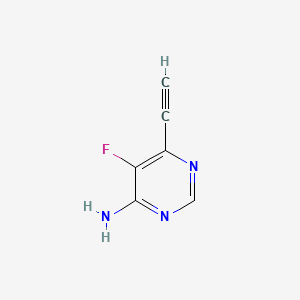
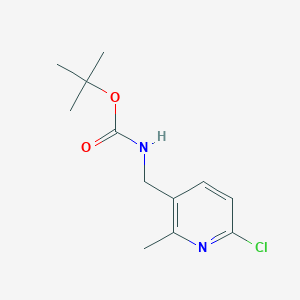

![Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate](/img/structure/B15304593.png)



